molecular formula C7H6ClNO2 B1285420 2-(6-Chloropyridin-2-yl)acetic acid CAS No. 885267-14-1

2-(6-Chloropyridin-2-yl)acetic acid

Cat. No.: B1285420
CAS No.: 885267-14-1
M. Wt: 171.58 g/mol
InChI Key: VXIZNALVARXJBD-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 6th position of the pyridine ring and an acetic acid group at the 2nd position. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

The primary targets of 2-(6-Chloropyridin-2-yl)acetic acid are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . As research progresses, we may gain a better understanding of the pathways this compound affects and their downstream effects.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the bioavailability of the compound, but more research is needed to confirm these predictions.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As research progresses, we will gain a better understanding of these effects.

Biochemical Analysis

Biochemical Properties

2-(6-Chloropyridin-2-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its activity and effects . Long-term exposure to the compound can result in sustained changes in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may be observed at high doses, indicating a threshold effect . These studies help determine the safe and effective dosage range for the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in specific metabolic pathways, leading to changes in the levels of certain metabolites . These interactions can affect overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells . These factors can affect the compound’s activity and function in different cellular compartments.

Subcellular Localization

This compound can localize to specific subcellular compartments, affecting its activity and function. Targeting signals or post-translational modifications may direct the compound to specific organelles or compartments within the cell . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-2-yl)acetic acid typically involves the reaction of 6-chloropyridine with acetic acid. One common method is the acylation reaction, where 6-chloropyridine is treated with acetyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions, such as temperature, pressure, and flow rate, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-2-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the pyridine ring, leading to a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloropyridin-2-yl)acetic acid is unique due to the specific positioning of the chlorine atom and acetic acid group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.

Properties

IUPAC Name

2-(6-chloropyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIZNALVARXJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590224
Record name (6-Chloropyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885267-14-1
Record name (6-Chloropyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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